molecular formula C16H26N4O3S B2458666 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313470-48-3

8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2458666
CAS RN: 313470-48-3
M. Wt: 354.47
InChI Key: LAMPXMVVGPGAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as JNJ-40411813, is a novel purine-based compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting subject for further investigation.

Mechanism of Action

The exact mechanism of action of 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to modulate the activity of certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory. In cancer research, 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In infectious disease research, this compound has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects in different studies. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer research, 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In infectious disease research, this compound has been shown to inhibit viral replication and reduce viral load in animal models of viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its versatility, as it has shown potential applications in various scientific research fields. Another advantage is its relatively low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation is its limited availability, as it is a relatively new compound that is not widely available. Another limitation is its cost, as it may be expensive to synthesize or purchase.

Future Directions

There are many potential future directions for research involving 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. In neuroscience, further studies could investigate its potential as a treatment for neurodegenerative diseases or as a cognitive enhancer. In cancer research, further studies could investigate its potential as a therapeutic agent for various types of cancer. In infectious disease research, further studies could investigate its potential as an antiviral agent for other viruses or as a treatment for other infectious diseases. Additionally, further studies could investigate the mechanism of action of 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and identify potential new targets for drug development.

Synthesis Methods

The synthesis of 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves the reaction of 8-chloro-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with heptylthiol in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 8-(heptylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the growth of certain cancer cells and may have potential as a therapeutic agent. In infectious disease research, this compound has been shown to have antiviral activity against certain viruses such as dengue and Zika.

properties

IUPAC Name

8-heptylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-4-5-6-7-8-11-24-16-17-13-12(20(16)9-10-23-3)14(21)18-15(22)19(13)2/h4-11H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMPXMVVGPGAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Heptylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.